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Compound of Interest

7-Methoxybenzofuran-2-carboxylic
Compound Name: d
aci

cat. No.: B1585203

An In-Depth Technical Guide to the Spectroscopic Data of 7-Methoxybenzofuran-2-
carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxybenzofuran-2-carboxylic acid is a heterocyclic compound belonging to the
benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal
chemistry and drug development due to their wide range of biological activities, including
antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The precise characterization of
these molecules is paramount for ensuring their purity, confirming their structure, and
understanding their chemical behavior. Spectroscopic techniques such as Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable
tools for the structural elucidation of organic compounds.

This technical guide provides a detailed analysis of the expected spectroscopic data for 7-
Methoxybenzofuran-2-carboxylic acid. The insights presented herein are synthesized from
established spectroscopic principles and data from structurally related compounds, offering a
robust framework for researchers working with this molecule.

Chemical Structure:
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IUPAC Name: 7-Methoxybenzofuran-2-carboxylic acid|[3]

CAS Number: 4790-79-8[3][4]

Molecular Formula: C10HsOa4[3]

Molecular Weight: 192.17 g/mol [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule. For 7-Methoxybenzofuran-2-carboxylic acid, both *H and 3C NMR are crucial
for confirming the substitution pattern of the benzofuran core.

Molecular Structure with Atom Numbering for NMR

Caption: Atom numbering for NMR assignments of 7-Methoxybenzofuran-2-carboxylic acid.

1H NMR Analysis

The *H NMR spectrum is expected to show distinct signals for the aromatic protons, the
methoxy group protons, and the carboxylic acid proton. The chemical shifts are influenced by
the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

o Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift,
typically in the range of d 12.0-13.0 ppm. This broadness is due to hydrogen bonding and
exchange with trace amounts of water in the solvent.

o Aromatic Protons (H4, H5, H6): The protons on the benzene ring will appear as a set of
coupled multiplets. Based on related structures, the expected chemical shifts are
approximately & 7.0-7.8 ppm. The specific coupling patterns will depend on the relationships
between the protons (ortho, meta, para).

e Furan Ring Proton (H3): This proton is on the furan ring and is expected to appear as a
singlet or a narrow multiplet in the region of & 7.0-7.5 ppm.

e Methoxy Protons (-OCHs): The three protons of the methoxy group will give a sharp singlet,
typically around & 3.9-4.0 ppm.
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3C NMR Analysis

The 13C NMR spectrum will provide information about all the carbon atoms in the molecule. The
chemical shifts are influenced by the electronegativity of attached atoms and the overall
electronic environment. Aromatic methoxy groups typically have a 3C chemical shift of around
56 ppm, but this can be influenced by steric effects|[5].

o Carboxylic Carbon (-COOH): This carbon will be observed at a downfield chemical shift,
typically in the range of & 160-170 ppm.

e Aromatic and Furan Carbons: The carbons of the benzofuran ring system are expected to
resonate in the range of d 105-160 ppm. The carbon attached to the methoxy group (C7) and
the carbons of the furan ring (C2 and C3a) will have distinct chemical shifts.

o Methoxy Carbon (-OCHs): The carbon of the methoxy group is expected to appear at
approximately & 56 ppm.

Predicted NMR Data Summary

Assignment 1H NMR (Predicted &, ppm) 13C NMR (Predicted 8, ppm)
-COOH 12.0 - 13.0 (s, broad) 160 - 170

H3 7.0-75(s) ~110

H4, H5, H6 7.0-7.8(m) 110 - 130

c2 - ~145

C3a - ~125

c7 - ~150

C7a - ~148

-OCHs 3.9-4.0(s) ~56

Experimental Protocol for NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 7-Methoxybenzofuran-2-carboxylic acid in
approximately 0.6 mL of a deuterated solvent (e.g., DMSO-ds or CDCI5) in a standard 5 mm
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NMR tube. The choice of solvent is critical; DMSO-de is often preferred for carboxylic acids
as it allows for the observation of the acidic proton.

e Instrument Setup: The NMR spectra should be recorded on a spectrometer with a proton
frequency of at least 300 MHz.[1]

e 1H NMR Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 15-20 ppm, a sufficient number of scans for a good
signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural
abundance of 13C, a larger number of scans and a longer acquisition time will be necessary.

o Data Processing: Process the acquired data by applying a Fourier transform, phase
correction, and baseline correction. Chemical shifts should be referenced to the residual
solvent peak or an internal standard like tetramethylsilane (TMS).[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

IR Spectral Interpretation Workflow
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Acquire IR Spectrum
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(1760-1690 cm™1)

Confirm Functional Groups

Click to download full resolution via product page

Caption: A workflow for the interpretation of the IR spectrum of 7-Methoxybenzofuran-2-
carboxylic acid.

Expected IR Absorption Bands

The IR spectrum of 7-Methoxybenzofuran-2-carboxylic acid is expected to show
characteristic absorption bands for the carboxylic acid, the aromatic ring, and the ether linkage.
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O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the
region of 3300-2500 cm~1. This broadness is a hallmark of the hydrogen-bonded dimer
structure of carboxylic acids.[7]

C-H Stretch (Aromatic and Methoxy): Aromatic C-H stretching vibrations typically appear just
above 3000 cm~1. The C-H stretching of the methoxy group will be observed just below 3000
cm~1,[8]

C=0 Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the range of
1760-1690 cm~1 due to the carbonyl group of the carboxylic acid.[7]

C=C Stretch (Aromatic): Two or more sharp bands of variable intensity are expected in the
1600-1450 cm~1 region, corresponding to the carbon-carbon stretching vibrations within the
aromatic ring.

C-0 Stretch (Carboxylic Acid and Ether): The C-O stretching of the carboxylic acid and the
aryl ether will result in strong absorptions in the fingerprint region, typically between 1320-
1210 cm=1[7]

Expected IR Data Summary

Wavenumber (cm™?) Functional Group Description

3300 - 2500 O-H (Carboxylic Acid) Strong, very broad

> 3000 C-H (Aromatic) Medium, sharp

< 3000 C-H (Methoxy) Medium, sharp

1760 - 1690 C=0 (Carboxylic Acid) Strong, sharp

1600 - 1450 C=C (Aromatic) Medium to weak, sharp
1320 - 1210 C-O (Acid and Ether) Strong

Experimental Protocol for IR Spectroscopy

o Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, place a small amount
of the solid sample directly onto the ATR crystal. Ensure good contact between the sample
and the crystal by applying pressure.
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o Sample Preparation (KBr Pellet): Alternatively, mix a small amount of the sample (1-2 mg)
with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and

press it into a transparent pellet using a hydraulic press.

o Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer. Record
the spectrum, typically in the range of 4000-400 cm~1. A background spectrum of the empty
ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample
spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its identity and structure.

Proposed Mass Spectrometry Fragmentation Pathway

--OH > [M-OH]+
m/z =175

--COOH [M-COOH ]+
p\  /z =147

~CH3 ”([M-CH3]+
m/z = 177

-CO > [M-CO]+
m/z = 164

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for 7-Methoxybenzofuran-2-carboxylic acid in

Mass Spectrometry.

Mass Spectrum Analysis
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e Molecular lon Peak ([M]*+): The molecular ion peak is expected at an m/z value
corresponding to the molecular weight of the compound, which is 192.17. In high-resolution
mass spectrometry, the exact mass can be determined.[3] PubChem predicts a monoisotopic
mass of 192.04225 Da.[9]

e Fragmentation Pattern: The fragmentation of 7-Methoxybenzofuran-2-carboxylic acid is
expected to involve the loss of small, stable fragments from the functional groups. Common
fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (*OH, -17
Da) and the loss of the entire carboxyl group (¢«COOH, -45 Da).[10] The methoxy group can
also undergo fragmentation, such as the loss of a methyl radical (*CHs, -15 Da).

Expected Mass Spectrometry Data

m/z (Predicted) Proposed Fragment Description

192 [C10HgOa4]*e Molecular lon

177 [M - «CHs]* Loss of a methyl radical
175 [M - «OH]* Loss of a hydroxyl radical
164 [M - CQ]J*e Loss of carbon monoxide
147 [M - «COOH]* Loss of the carboxyl group

Experimental Protocol for Mass Spectrometry

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or
Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS is a suitable
method.

« lonization: Electrospray ionization (ESI) is a common and gentle ionization technique for
polar molecules like carboxylic acids, and it can be operated in either positive or negative ion
mode. In negative ion mode, the deprotonated molecule [M-H]~ at m/z 191 would be
observed.[9] Electron ionization (EI) is a higher-energy technique that would lead to more
extensive fragmentation.
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e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Conclusion

The spectroscopic characterization of 7-Methoxybenzofuran-2-carboxylic acid is essential
for its unambiguous identification and quality control in research and development. This guide
provides a comprehensive overview of the expected NMR, IR, and MS data, grounded in
fundamental spectroscopic principles and supported by data from related compounds. The
predicted spectral features, along with the provided experimental protocols, serve as a valuable
resource for scientists and researchers, enabling them to confidently interpret their
experimental data and verify the structure of this important benzofuran derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC
[pmc.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

3. 7-METHOXY-1-BENZOFURAN-2-CARBOXYLIC ACID | CAS 4790-79-8 [matrix-fine-
chemicals.com]

4. 7-Methoxybenzofuran-2-carboxylic acid CAS#: 4790-79-8 [chemicalbook.com]

5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups
in aromatic natural compounds - PubMed [pubmed.ncbi.nim.nih.gov]

6. rsc.org [rsc.org]

7. orgchemboulder.com [orgchemboulder.com]

8. wwwl.udel.edu [wwwl.udel.edu]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1585203?utm_src=pdf-body
https://www.benchchem.com/product/b1585203?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6514909/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6514909/
https://www.mdpi.com/1420-3049/15/7/4737
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/aromatic-carboxylic-acids/mm4790798
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/aromatic-carboxylic-acids/mm4790798
https://www.chemicalbook.com/ProductChemicalPropertiesCB2335858_EN.htm
https://pubmed.ncbi.nlm.nih.gov/23270456/
https://pubmed.ncbi.nlm.nih.gov/23270456/
https://www.rsc.org/suppdata/c7/gc/c7gc02983g/c7gc02983g1.pdf
https://orgchemboulder.com/Spectroscopy/irtutor/carbacidsir.shtml
https://www1.udel.edu/chem/fox/Chem333/Fall2013/Chem333Fall2013/Welcome_files/IR%20handout.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 9. PubChemLite - 7-methoxy-1-benzofuran-2-carboxylic acid (C10H804)
[pubchemlite.lcsb.uni.lu]

e 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti
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